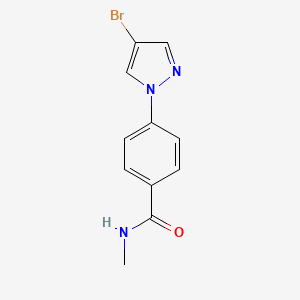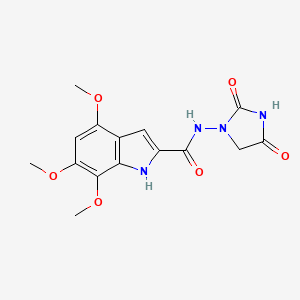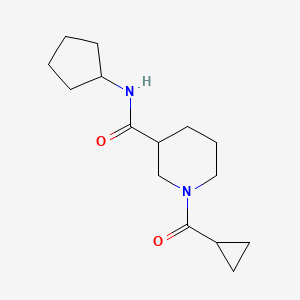
N-methyl-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide, also known as MP-10, is a chemical compound that has attracted attention in the scientific community due to its potential applications in research. MP-10 is a relatively new compound, and its synthesis method, mechanism of action, and physiological effects are still being studied.
Wirkmechanismus
N-methyl-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor by binding to a site on the receptor that is distinct from the acetylcholine binding site. This results in an increase in the sensitivity of the receptor to acetylcholine, leading to enhanced cognitive function.
Biochemical and physiological effects:
N-methyl-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide has been found to improve cognitive function in several animal models, including mice and rats. It has been shown to enhance learning and memory, as well as increase attention and focus. N-methyl-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide has also been found to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-methyl-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide is its specificity for the α7 nicotinic acetylcholine receptor, which allows for targeted modulation of cognitive function. However, N-methyl-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide is a relatively new compound, and its long-term effects are still unknown. Additionally, N-methyl-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide has a short half-life, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-methyl-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide. One area of interest is the development of more potent and selective allosteric modulators of the α7 nicotinic acetylcholine receptor. Another area of research is the investigation of the long-term effects of N-methyl-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide on cognitive function and neuroprotection. Additionally, the potential therapeutic applications of N-methyl-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia are also areas of interest.
Synthesemethoden
The synthesis of N-methyl-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide involves several steps, including the preparation of pyridine-3-carboxylic acid, the reaction of pyridine-3-carboxylic acid with N-methylpyridine-4-carboxaldehyde, and the subsequent reduction of the resulting intermediate compound. The final product, N-methyl-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide, is obtained through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide has been used in several scientific research studies, particularly in the field of neuroscience. It has been found to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is involved in cognitive processes such as learning and memory. N-methyl-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide has also been shown to enhance the effects of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function.
Eigenschaften
IUPAC Name |
N-methyl-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-16(10-11-4-7-14-8-5-11)13(17)12-3-2-6-15-9-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIZANPTJDAAAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=NC=C1)C(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-methylsulfonyl-N-[(5-methylthiophen-2-yl)methyl]piperidin-4-amine;hydrochloride](/img/structure/B7526131.png)
![Methyl 2-{ethyl[(furan-2-yl)methyl]amino}acetate](/img/structure/B7526138.png)
![3-Methyl-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine](/img/structure/B7526139.png)




![N-[(3-cyanophenyl)methyl]-N-methylcyclohex-3-ene-1-carboxamide](/img/structure/B7526164.png)


![N-[(3-cyanophenyl)methyl]-N,2-dimethylbenzamide](/img/structure/B7526184.png)
![Cyclopropyl-[3-(2-methylpiperidine-1-carbonyl)piperidin-1-yl]methanone](/img/structure/B7526198.png)
![N-[(3-cyanophenyl)methyl]-3-fluoro-N-methylbenzamide](/img/structure/B7526201.png)